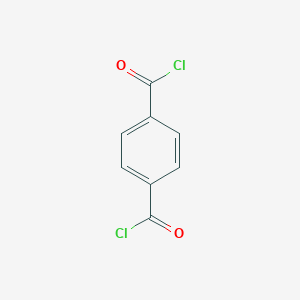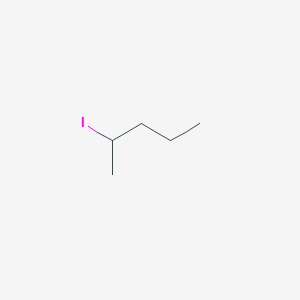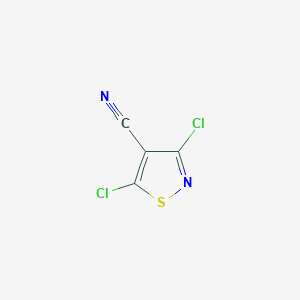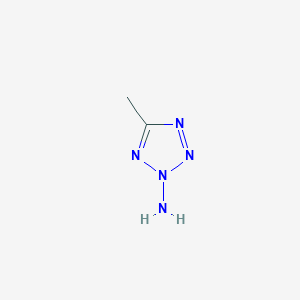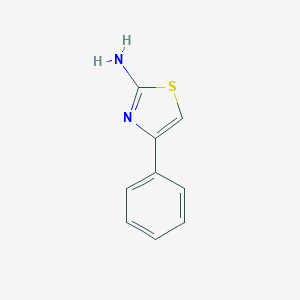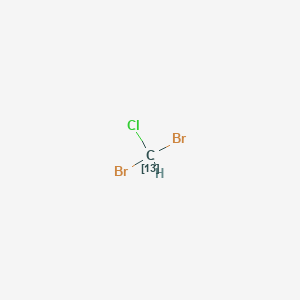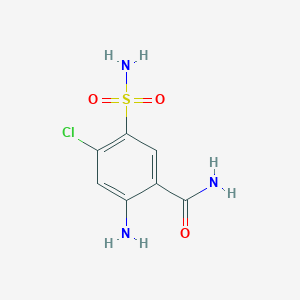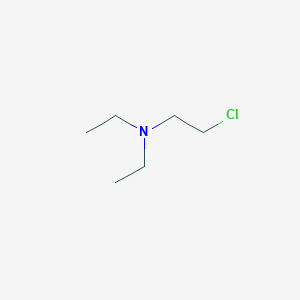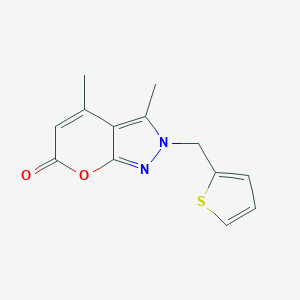
Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique molecular structure and potential applications. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions are being extensively studied.
Mecanismo De Acción
The exact mechanism of action of Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- is not fully understood. However, studies have suggested that it exerts its biological activity by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been reported to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.
Efectos Bioquímicos Y Fisiológicos
Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. It has also been reported to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- has several advantages for lab experiments, such as its ease of synthesis and its potential use as a therapeutic agent. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)-. These include:
1. Further investigation of its mechanism of action and its potential use as a therapeutic agent for various diseases.
2. Development of novel synthetic methods to improve the yield and purity of the compound.
3. Study of its pharmacokinetics and pharmacodynamics to determine its efficacy and safety in vivo.
4. Investigation of its potential use as a lead compound for the development of new drugs.
5. Exploration of its potential use in combination with other drugs for synergistic effects.
In conclusion, Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- is a heterocyclic compound with potential applications in various scientific research areas. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions are being extensively studied. Further research on this compound could lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- involves the reaction of 3,4-dimethyl-1-phenyl-1H-pyrazol-5-amine with 2-thiophenemethanol in the presence of a catalyst. The reaction mixture is then heated to form the desired compound. Other methods, such as microwave-assisted synthesis and solvent-free synthesis, have also been reported.
Aplicaciones Científicas De Investigación
Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- has potential applications in various scientific research areas, such as medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, diabetes, and cardiovascular diseases.
Propiedades
Número CAS |
144092-64-8 |
|---|---|
Nombre del producto |
Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- |
Fórmula molecular |
C13H12N2O2S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
3,4-dimethyl-2-(thiophen-2-ylmethyl)pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C13H12N2O2S/c1-8-6-11(16)17-13-12(8)9(2)15(14-13)7-10-4-3-5-18-10/h3-6H,7H2,1-2H3 |
Clave InChI |
MUWZUEDYUHEAIU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=NN(C(=C12)C)CC3=CC=CS3 |
SMILES canónico |
CC1=CC(=O)OC2=NN(C(=C12)C)CC3=CC=CS3 |
Otros números CAS |
144092-64-8 |
Sinónimos |
2-(2'-thienylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one HA 23 HA-23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)

